4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI)
CAS No.: 162046-63-1
Cat. No.: VC0062523
Molecular Formula: C8H9NO2
Molecular Weight: 151.165
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 162046-63-1 |
|---|---|
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.165 |
| IUPAC Name | 2-(methoxymethyl)pyridine-4-carbaldehyde |
| Standard InChI | InChI=1S/C8H9NO2/c1-11-6-8-4-7(5-10)2-3-9-8/h2-5H,6H2,1H3 |
| Standard InChI Key | OALHUWCGJSOYOS-UHFFFAOYSA-N |
| SMILES | COCC1=NC=CC(=C1)C=O |
Introduction
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- (9CI), is an organic compound belonging to the pyridine derivatives class. It features a pyridine ring substituted with a carboxaldehyde group and a methoxymethyl group at the second position. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to its unique functional groups, which include both aldehyde and ether functionalities.
Functional Groups
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Aldehyde Group: Facilitates reactions typical of aldehydes, such as condensation and nucleophilic addition.
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Methoxymethyl Group: Contributes to the compound's reactivity and potential biological activity due to its ether functionality.
Synthesis Methods
The synthesis of 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- can be approached through several methods, often involving the reaction of isonicotinic acid or similar precursors with methoxymethyl groups under controlled conditions. Solvents like ethanol may be used to facilitate the dissolution of reactants.
Chemical Reactions
This compound can participate in various chemical reactions, including:
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Condensation Reactions: Often require acidic catalysts to promote nucleophilic attack on the carbonyl carbon.
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Nucleophilic Addition: Typical for aldehydes, allowing the formation of new carbon-nitrogen or carbon-carbon bonds.
Potential Applications
4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- has potential applications in:
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Pharmaceuticals: Due to its unique structure, it may serve as a precursor for synthesizing drugs with specific biological activities.
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Organic Synthesis: Its functional groups make it a versatile intermediate for constructing complex organic molecules.
Comparison with Related Compounds
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 4-Pyridinecarboxaldehyde | 872-85-5 | Basic pyridine aldehyde without substitution |
| 2-Pyridinecarboxaldehyde | 626-43-7 | Different position for carboxaldehyde group |
| 3-Pyridinecarboxaldehyde | 100-20-9 | Substituent at the third position |
| 4-Methoxy-6-methylpyridine-2-carbaldehyde | 75358-79-1 | Contains methoxy and methyl groups |
Research Findings
While specific biological activity data for 4-Pyridinecarboxaldehyde, 2-(methoxymethyl)- is limited, its unique structure suggests potential for further empirical studies to elucidate its effects on biological systems. The compound's reactivity and potential applications in pharmaceuticals and organic synthesis make it an interesting subject for ongoing research.
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